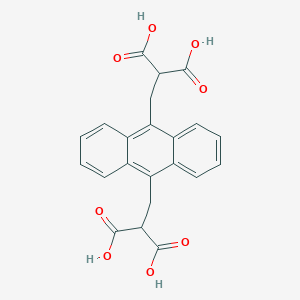

9,10-Anthracenediyl-bis(methylene)dimalonic acid

説明

特性

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of ABDA Singlet Oxygen Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble chemical probe widely utilized for the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species implicated in a variety of chemical and biological processes. Its utility stems from a specific and rapid reaction with singlet oxygen, leading to a measurable change in its spectral properties. This guide provides a comprehensive overview of the core physicochemical properties of ABDA, detailed experimental protocols for its use, and visualization of its application in studying cellular signaling pathways.

Core Physicochemical Properties

ABDA's function as a singlet oxygen probe is intrinsically linked to its chemical structure and resulting spectroscopic characteristics. Commercially available as a powder, its key properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₁₈O₈ |

| Molecular Weight | 410.37 g/mol [1] |

| Appearance | White to yellow powder/crystal |

| Solubility | Soluble in water and DMSO[1] |

Spectroscopic Properties

The detection of singlet oxygen using ABDA relies on the change in its absorbance spectrum upon reaction. ABDA exhibits a characteristic absorbance in the near-UV region, which diminishes as it is consumed in the reaction with singlet oxygen.

| Parameter | Value (in 0.1 M phosphate buffer, pH 7.0) |

| Absorbance Maximum (λ_max_) | ~360-400 nm[2][3][4] |

| Excitation Maximum (λ_ex_) | 380 nm[1][5] |

| Emission Maximum (λ_em_) | 407 nm (with lower maxima at 431, 457, and 485 nm)[5] |

The molar extinction coefficient (ε) of ABDA, a measure of how strongly it absorbs light at a particular wavelength, varies with the solvent. This is a critical parameter for the quantitative determination of singlet oxygen.

| Solvent | Molar Extinction Coefficient (ε) at λ_max_ (M⁻¹cm⁻¹) |

| Water | 11,000 |

| 50/50 (v/v) EtOH/H₂O | 12,500 |

| 0.5 M SDS in H₂O | 13,500 |

Note: The values for the molar extinction coefficient are adapted from a study by Entradas et al. (2020).

Reaction with Singlet Oxygen

The fundamental principle behind ABDA's utility as a singlet oxygen probe is its [4+2] cycloaddition reaction with ¹O₂ to form a stable endoperoxide. This reaction disrupts the anthracene π-system, leading to a decrease in absorbance, which can be monitored spectrophotometrically.

The efficiency of this reaction is described by the bimolecular rate constant (k_r_).

| Solvent | Bimolecular Rate Constant (k_r_) with ¹O₂ (M⁻¹s⁻¹) |

| Water | 5.6 x 10⁷ |

Note: The value for the bimolecular rate constant in water is from a study by Entradas et al. (2020).

Experimental Protocols

Synthesis of ABDA

While commercially available, the synthesis of ABDA can be achieved through a multi-step process. A general outline is provided below; however, for detailed procedures, referral to specialized organic synthesis literature is recommended.

Figure 1. Simplified workflow for the synthesis of ABDA.

A general synthetic approach involves the nucleophilic substitution of 9,10-bis(chloromethyl)anthracene with two equivalents of diethyl malonate in the presence of a base. The resulting tetraethyl ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound (ABDA). Purification is typically achieved by recrystallization.

Detection of Singlet Oxygen in a Cellular System

This protocol outlines the use of ABDA to detect intracellular singlet oxygen generation, for instance, following photodynamic therapy (PDT).

Figure 2. Experimental workflow for intracellular singlet oxygen detection using ABDA.

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate suitable for absorbance measurements.

-

Photosensitizer Loading: Incubate the cells with the photosensitizer of interest at a predetermined concentration and for a specific duration.

-

Washing: Gently wash the cells with a buffered saline solution (e.g., PBS) to remove any unbound photosensitizer.

-

ABDA Incubation: Add a working solution of ABDA in a suitable buffer to the cells and incubate for a sufficient time to allow for cellular uptake.

-

Light Exposure: Irradiate the cells with a light source of a wavelength that activates the photosensitizer.

-

Absorbance Reading: Measure the absorbance of the cell suspension or lysate at approximately 400 nm at various time points during and after irradiation.

-

Data Interpretation: A decrease in absorbance at 400 nm over time is indicative of singlet oxygen production. The rate of decrease can be used to quantify the relative amount of singlet oxygen generated.

Application in Elucidating Signaling Pathways

Singlet oxygen is not only a damaging agent but also a signaling molecule in various biological systems. ABDA can be a valuable tool to investigate the role of singlet oxygen in these pathways. One such pathway is the EXECUTER1 (EX1)-mediated retrograde signaling in plants, which is initiated in the chloroplasts and leads to changes in nuclear gene expression in response to light stress.

Figure 3. Simplified diagram of the EXECUTER1-mediated singlet oxygen signaling pathway.

In this pathway, excess light energy absorbed by Photosystem II in the chloroplasts leads to the generation of singlet oxygen.[6][7][8][9][10] This singlet oxygen is sensed by the EXECUTER1 protein located in the grana margins of the thylakoid membranes.[6][9] The interaction with singlet oxygen leads to the degradation of EX1, which initiates a retrograde signaling cascade to the nucleus.[6][7][9] This signaling pathway ultimately results in altered nuclear gene expression, leading to either stress acclimation or programmed cell death.[9] The use of probes like ABDA allows researchers to quantify the initial singlet oxygen production under different light conditions and in various genetic backgrounds, thereby helping to dissect the components and dynamics of this signaling pathway.

Conclusion

ABDA remains a cornerstone for the detection of singlet oxygen in a multitude of research settings. Its water solubility, specific reactivity, and the straightforward spectrophotometric readout make it an accessible and reliable tool. A thorough understanding of its physicochemical properties, coupled with robust experimental design, is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize ABDA in their investigations into the multifaceted roles of singlet oxygen in chemical and biological systems.

References

- 1. This compound | Abcam [abcam.com]

- 2. rsc.org [rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. abmole.com [abmole.com]

- 5. 9,10-蒽二基 - 双(亚甲基)二甲酸 BioReagent, suitable for fluorescence, ≥90% (HPCE) | Sigma-Aldrich [sigmaaldrich.com]

- 6. EXECUTER1 and singlet oxygen signaling: A reassessment of nuclear activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | FtsH2-Dependent Proteolysis of EXECUTER1 Is Essential in Mediating Singlet Oxygen-Triggered Retrograde Signaling in Arabidopsis thaliana [frontiersin.org]

- 8. plantae.org [plantae.org]

- 9. Singlet oxygen- and EXECUTER1-mediated signaling is initiated in grana margins and depends on the protease FtsH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EXECUTER1 and singlet oxygen signaling: A reassessment of nuclear activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9,10-Anthracenediyl-bis(methylene)dimalonic Acid (CAS: 307554-62-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenediyl-bis(methylene)dimalonic acid, commonly referred to as ABDA or ABMDMA, is a water-soluble derivative of anthracene.[1] It has emerged as a valuable tool in biomedical research, primarily utilized as a chemical probe for the detection and quantification of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[2][3] Its utility stems from a specific chemical reaction with singlet oxygen that results in the bleaching of its intrinsic fluorescence, a change that can be readily monitored spectrophotometrically.[1] This property makes it particularly useful in studies involving photodynamic therapy (PDT), where the generation of singlet oxygen is a key therapeutic mechanism.[4] This guide provides a comprehensive overview of the technical details related to ABDA, including its chemical and physical properties, a detailed experimental protocol for its use, and an illustration of its mechanism of action.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 307554-62-7 | [2] |

| Molecular Formula | C₂₂H₁₈O₈ | [5] |

| Molecular Weight | 410.37 g/mol | [5] |

| Appearance | Light brown powder | [6] |

| Purity | ≥90% (HPCE) | [7][8] |

| Solubility | Water (~1 mg/ml), DMSO (20mg/ml) | [6] |

| Fluorescence | λex = 380 nm; λem = 407 nm (in 0.1 M phosphate buffer, pH 7.0) | [6][7] |

| Storage Conditions | 4°C, protect from light. Stable for at least 2 years at -20°C. | [5][6] |

Synthesis Protocol

Step 1: Synthesis of 9,10-Bis(bromomethyl)anthracene

This precursor can be synthesized from anthracene. A mixture of anthracene, paraformaldehyde, and a phase transfer catalyst like cetyltrimethylammonium bromide is stirred in glacial acetic acid.[2] Aqueous hydrobromic acid (48%) is then added dropwise, and the reaction mixture is heated.[2] After cooling, the product is filtered, washed, and recrystallized from toluene to yield pure 9,10-bis(bromomethyl)anthracene.[2]

Step 2: Reaction with Diethyl Malonate

In a nucleophilic substitution reaction, 9,10-bis(bromomethyl)anthracene is reacted with two equivalents of diethyl malonate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol, to deprotonate the diethyl malonate, forming a nucleophile that attacks the bromomethyl groups. This results in the formation of the tetraethyl ester of this compound.

Step 3: Hydrolysis

The final step is the hydrolysis of the tetraethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of a strong base, such as sodium hydroxide, followed by acidification with a strong acid, like hydrochloric acid. The final product, this compound, can then be purified by recrystallization.

Experimental Protocol: Detection of Singlet Oxygen

The following is a detailed protocol for the use of ABDA in the detection and quantification of singlet oxygen, a common application in photodynamic therapy research.

Materials:

-

This compound (ABDA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Photosensitizer of interest

-

Light source appropriate for the photosensitizer

-

UV-Vis spectrophotometer or microplate reader

Procedure:

-

Preparation of ABDA Stock Solution: Prepare a stock solution of ABDA in a suitable solvent such as DMSO. Due to the instability of solutions, it is recommended to prepare fresh solutions or use small, pre-packaged sizes.[9]

-

Preparation of Working Solution: Dilute the ABDA stock solution in PBS (pH 7.4) to a final concentration typically in the micromolar range. The optimal concentration may need to be determined empirically for each experimental system.

-

Reaction Setup: In a quartz cuvette or a 96-well plate, combine the photosensitizer solution with the ABDA working solution. A control sample containing only ABDA and the solvent should be prepared to account for any photobleaching of ABDA by the light source itself.

-

Spectrophotometric Measurement (Baseline): Measure the initial absorbance of the solution at the wavelength of maximum absorbance for ABDA, which is around 380-400 nm.[1]

-

Photoirradiation: Irradiate the sample with a light source of the appropriate wavelength and intensity to excite the photosensitizer. The duration of irradiation will depend on the quantum yield of the photosensitizer and the desired level of singlet oxygen generation.

-

Monitoring Photobleaching: At regular time intervals during irradiation, measure the absorbance of the solution at the same wavelength as the baseline reading. A decrease in absorbance indicates the consumption of ABDA due to its reaction with singlet oxygen.[1]

-

Data Analysis: The rate of decrease in absorbance is proportional to the rate of singlet oxygen generation. This can be used to compare the efficiency of different photosensitizers or to study the effect of various conditions on singlet oxygen production.

Mechanism of Action and Visualization

The core of ABDA's function as a singlet oxygen probe lies in its reaction with ¹O₂, which leads to the formation of a non-fluorescent endoperoxide. This reaction disrupts the conjugated π-system of the anthracene core, causing a loss of absorbance and fluorescence.

Caption: Mechanism of singlet oxygen detection using ABDA.

ABDA does not directly participate in or modulate specific signaling pathways. Instead, it serves as an indicator for reactive oxygen species (ROS), such as singlet oxygen, which are known to be potent modulators of various cellular signaling cascades, including the NF-κB and MAPK pathways. The generation of ROS can lead to oxidative stress, which in turn can activate or inhibit these pathways, influencing cellular processes like inflammation, proliferation, and apoptosis.

Caption: Experimental workflow and the role of ROS in cellular signaling.

References

- 1. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Kinetics and mechanisms of the Diels-Alder reaction of 9-bromomethyl Anthracene with Citraconic anhydride: A DFT study – Oriental Journal of Chemistry [orientjchem.org]

- 4. An AIE-active fluorophore based dibenzothiophene-S,S-dioxide unit for highly efficient fluorescence imaging and photodynamic therapy - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. abmole.com [abmole.com]

- 6. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. scbt.com [scbt.com]

- 9. Molecule engineering of coumarin to reverse aggregation-caused quenching: Facile access to BioAIEgens - PMC [pmc.ncbi.nlm.nih.gov]

ABDA Fluorescent Probe: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) fluorescent probe is a widely utilized tool for the specific detection of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS). Its application is particularly prominent in fields such as photodynamic therapy (PDT), sonodynamic therapy, and studies of oxidative stress. This technical guide provides an in-depth exploration of the core mechanism of action of ABDA, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action

The fundamental principle behind the function of ABDA as a fluorescent probe lies in its specific chemical reaction with singlet oxygen. ABDA itself is a fluorescent molecule, exhibiting characteristic absorption and emission spectra. Upon interaction with singlet oxygen, the anthracene core of the ABDA molecule undergoes a [4+2] cycloaddition reaction. This reaction results in the formation of a stable, non-fluorescent endoperoxide derivative.

The consequence of this chemical transformation is a quantifiable decrease in the fluorescence intensity or absorbance of the ABDA probe. This reduction is directly proportional to the amount of singlet oxygen present in the system, allowing for its quantitative detection. The specificity of the cycloaddition reaction to singlet oxygen makes ABDA a reliable indicator in complex biological environments where other ROS may be present.

Quantitative Data

The efficiency and sensitivity of ABDA as a singlet oxygen probe have been characterized in various studies. The following tables summarize key quantitative parameters.

| Parameter | Value | Solvent/Conditions | Reference |

| Reaction Rate Constant (k) | 8 x 10⁷ M⁻¹s⁻¹ | Heavy Water (D₂O) | [1] |

| Singlet Oxygen Quantum Yield (ΦΔ) of Standard (TPP) | 0.62 | Not Specified | [2] |

| ABDA Absorbance Decrease | 2% and 1.5% | DMSO/H₂O and DMSO/D₂O, respectively (after 5 minutes) | [3] |

Note: TPP (Tetraphenylporphyrin) is often used as a standard photosensitizer for comparison.

Experimental Protocols

The following are generalized protocols for the use of ABDA in detecting singlet oxygen, both in solution and in a cellular context. Researchers should optimize these protocols for their specific experimental setup.

Singlet Oxygen Detection in Solution

This protocol is suitable for assessing the singlet oxygen generation capabilities of photosensitizers or chemical reactions in a cell-free environment.

Materials:

-

ABDA powder

-

Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS))

-

Photosensitizer or singlet oxygen generating system

-

Light source with appropriate wavelength and intensity for photosensitizer activation

-

Spectrofluorometer or UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of ABDA (e.g., 10 mM) in a suitable solvent like DMSO. Store in the dark at -20°C.

-

Preparation of Working Solution: Dilute the ABDA stock solution to the desired working concentration (e.g., 25-100 µM) in the reaction buffer (e.g., PBS).

-

Reaction Setup: In a cuvette, mix the ABDA working solution with the photosensitizer or the system to be tested.

-

Baseline Measurement: Measure the initial fluorescence or absorbance of the solution before light exposure. The excitation and emission maxima for ABDA are typically around 380 nm and 430 nm, respectively.[1]

-

Irradiation: Expose the solution to the light source for a defined period.

-

Post-Irradiation Measurement: After irradiation, measure the fluorescence or absorbance of the solution again.

-

Data Analysis: The decrease in fluorescence intensity or absorbance is indicative of singlet oxygen production. The rate of decrease can be used to quantify the generation of singlet oxygen.

Intracellular Singlet Oxygen Detection

This protocol outlines the use of ABDA for detecting singlet oxygen generation within living cells, a common application in photodynamic therapy research.

Materials:

-

ABDA

-

Cell culture medium

-

Adherent or suspension cells

-

Photosensitizer

-

Light source for irradiation

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

-

Photosensitizer Incubation: Incubate the cells with the photosensitizer at a predetermined concentration and for a specific duration.

-

Wash: Gently wash the cells with fresh, serum-free medium or PBS to remove any extracellular photosensitizer.

-

ABDA Loading: Incubate the cells with a medium containing ABDA at a suitable concentration (e.g., 50 µM) for a specific time (e.g., 30 minutes).

-

Wash: Wash the cells again to remove extracellular ABDA.

-

Irradiation: Irradiate the cells with the appropriate light source for the desired duration.

-

Fluorescence Measurement: Immediately after irradiation, measure the intracellular fluorescence of ABDA using a fluorescence microscope or a microplate reader.

-

Data Analysis: A decrease in ABDA fluorescence in irradiated cells compared to non-irradiated control cells indicates intracellular singlet oxygen production.

Conclusion

The ABDA fluorescent probe serves as a robust and specific tool for the detection and quantification of singlet oxygen. Its mechanism, based on a direct and irreversible reaction with singlet oxygen leading to fluorescence quenching, is well-characterized. By understanding the core principles of its action and adhering to optimized experimental protocols, researchers in various scientific and drug development fields can effectively employ ABDA to investigate the roles of singlet oxygen in biological and chemical systems. The provided quantitative data and visual workflows offer a solid foundation for the successful application of this valuable research tool.

References

An In-depth Technical Guide to the Solubility of 9,10-Anthracenediyl-bis(methylene)dimalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA), a water-soluble anthracene derivative utilized as a fluorescent probe for detecting singlet oxygen.[1][2][3] Understanding the solubility of this compound is critical for its effective application in various research and development settings, including biological assays and drug development studies.

Core Compound Properties

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For drug development professionals and researchers, knowledge of a compound's solubility in different solvent systems is essential for formulation, delivery, and in vitro/in vivo testing.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature, existing information indicates its key solubility characteristics. The presence of four carboxylic acid groups in its structure contributes significantly to its polarity and, consequently, its solubility in aqueous media.

| Solvent System | Solubility | Concentration | Notes |

| Water | Soluble[1][2][3] | 0.07 mg/mL (0.17 mM)[1] | The sodium salt is used to achieve a concentration of 0.15 mM.[1] The compound is noted to be a water-soluble derivative of anthracene.[1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not specified |

It is important to note that solutions of this compound may be unstable and should be freshly prepared.[2]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This protocol is based on established methods for solubility testing of organic compounds.[6][7][8][9]

Materials and Reagents

-

This compound

-

Selection of solvents for testing (e.g., Water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Acetone, Diethyl Ether)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Analytical balance

-

Spatula

-

pH indicator strips (litmus paper or pH paper)

Procedure

-

Initial Screening in Water:

-

Weigh a small, precise amount of the compound (e.g., 1-5 mg) and place it into a test tube.

-

Add a measured volume of deionized water (e.g., 1 mL) in small portions.

-

Vigorously shake or vortex the mixture for a set period (e.g., 60 seconds).[9]

-

Visually inspect the solution for any undissolved solid. If the compound dissolves completely, it is considered soluble.

-

If the compound is water-soluble, test the pH of the solution with an indicator strip to determine its acidic or basic nature.[7]

-

-

Solubility in Aqueous Acidic and Basic Solutions (for water-insoluble compounds):

-

If the compound is insoluble in water, prepare separate test tubes with the same amount of the compound.

-

To one tube, add 5% Sodium Hydroxide (NaOH) solution incrementally, shaking after each addition.[6][8] Observe for dissolution, which would indicate an acidic functional group.

-

To another tube, add 5% Sodium Bicarbonate (NaHCO₃) solution.[6][8] Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.

-

In a separate tube, add 5% Hydrochloric Acid (HCl) solution.[6][8] Dissolution indicates the presence of a basic functional group.

-

-

Solubility in Organic Solvents:

-

For compounds insoluble in aqueous solutions, or to further characterize solubility, test with a range of organic solvents of varying polarities (e.g., ethanol, methanol, acetone, diethyl ether).

-

Follow the same procedure as the initial water screening: add a known amount of the compound to a measured volume of the organic solvent and observe for dissolution.

-

-

Quantitative Determination (Optional):

-

To determine the precise solubility, a saturated solution can be prepared by adding an excess of the compound to a known volume of the solvent.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The undissolved solid is then removed by filtration or centrifugation.

-

The concentration of the dissolved compound in the supernatant or filtrate is determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, given that the compound has a chromophore. For this compound, absorbance can be monitored around 400 nm.[1][2]

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility classification of an organic compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound Fluorescent Probe [sigmaaldrich.com]

- 4. This compound | C22H18O8 | CID 3458978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

Spectroscopic Properties of 9,10-Anthracenediyl-bis(methylene)dimalonic Acid (ABDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA), a water-soluble derivative of anthracene widely utilized as a chemical probe for the detection of singlet oxygen (¹O₂). A comprehensive understanding of its absorption and emission characteristics is crucial for its effective application in various research and development settings, particularly in the fields of photodynamic therapy and oxidative stress analysis.

Core Spectroscopic Characteristics

ABDA exhibits distinct absorption and fluorescence spectra that are central to its function as a singlet oxygen indicator. The core principle of its application lies in the reaction between the anthracene core of ABDA and singlet oxygen, which results in the formation of a stable endoperoxide.[1][2][3][4] This reaction disrupts the conjugated π-system of the anthracene moiety, leading to a quantifiable decrease in its characteristic absorbance, a phenomenon often referred to as photobleaching.[3][4]

Absorption and Emission Data

The following table summarizes the key quantitative spectroscopic parameters for ABDA collated from various studies. These values are essential for the design and interpretation of experiments involving ABDA.

| Parameter | Value | Solvent/Conditions | Reference |

| Absorption Maxima (λabs) | ~342, 359, 378, 400 nm | Aqueous solutions | [3] |

| 380 nm (commonly monitored) | Various aqueous buffers | [5][6] | |

| 360 nm | - | [7] | |

| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | EtOH/H₂O (1:1) | [8] |

| ~11,000 M⁻¹cm⁻¹ | D₂O | [8] | |

| ~9,000 M⁻¹cm⁻¹ | EtOH/D₂O (1:1) | [8] | |

| Excitation Maximum (λex) | 380 nm | - | [4][9] |

| Emission Maximum (λem) | 407 nm | - | [4] |

Experimental Protocols

Accurate and reproducible measurement of ABDA's spectroscopic properties is fundamental. Below are detailed methodologies for determining its absorption and emission spectra.

Measurement of Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum of ABDA and to monitor its photobleaching in the presence of a singlet oxygen generator (photosensitizer).

-

Preparation of Stock Solution: Prepare a stock solution of ABDA in a suitable solvent such as water or DMSO. A typical concentration is 1-10 mM. Due to potential light sensitivity, store the stock solution in the dark and on ice.

-

Preparation of Working Solution: Dilute the stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to a final concentration typically in the range of 50-100 µM.[10][11]

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer and set the wavelength range to scan from approximately 300 nm to 500 nm. Use the same buffer as a blank to zero the instrument.

-

Initial Spectrum Acquisition: Record the absorption spectrum of the ABDA working solution before the introduction of a photosensitizer or light source. The characteristic anthracene absorption peaks should be visible.[3]

-

Singlet Oxygen Generation and Monitoring:

-

Introduce a photosensitizer to the ABDA working solution.

-

Irradiate the sample with light of a wavelength appropriate to excite the photosensitizer.

-

At regular time intervals, stop the irradiation and record the full absorption spectrum of the solution.

-

A decrease in the absorbance at the characteristic peaks (e.g., 378 nm or 380 nm) indicates the consumption of ABDA by singlet oxygen.[3][12][13]

-

Measurement of Emission Spectrum

This protocol details the procedure for measuring the fluorescence emission spectrum of ABDA.

-

Preparation of Solutions: Prepare ABDA stock and working solutions as described in the absorption protocol.

-

Fluorometer Setup: Use a fluorescence spectrophotometer. Set the excitation wavelength to 380 nm.[4][9] Set the emission scan range from approximately 390 nm to 600 nm.

-

Spectrum Acquisition: Place the ABDA working solution in a quartz cuvette and record the emission spectrum. The characteristic emission peak should be observed around 407 nm.[4]

-

Monitoring Fluorescence Changes: To observe the effect of singlet oxygen, a photosensitizer and light source can be introduced as in the absorption protocol. A decrease in fluorescence intensity will be observed as ABDA is consumed.[9]

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for assessing the spectroscopic properties of ABDA in the context of singlet oxygen detection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Derivatives of 9,10-Anthracenediyl-bis(methylene)dimalonic Acid for Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABMDMA) and its derivatives as fluorescent probes for a variety of sensing applications. The document details the synthesis, sensing mechanisms, and experimental protocols for these compounds, with a focus on their utility in detecting reactive oxygen species and other analytes.

Introduction to this compound (ABMDMA)

This compound, also known as ABMDMA or ABDA, is a water-soluble derivative of anthracene.[1] Its core structure consists of a central anthracene fluorophore functionalized at the 9 and 10 positions with methylene dimalonic acid groups. This substitution pattern is crucial for its primary application as a highly selective and sensitive probe for singlet oxygen (¹O₂).[2][3] The dimalonic acid moieties confer water solubility, making it suitable for use in biological systems.[1]

The fundamental sensing mechanism of ABMDMA relies on a [4+2] cycloaddition reaction (Diels-Alder reaction) with singlet oxygen.[4] This reaction converts the fluorescent anthracene core into a non-fluorescent endoperoxide, leading to a measurable decrease in fluorescence intensity or absorbance.[2][4] This "turn-off" sensing mechanism allows for the quantitative determination of singlet oxygen generation in various chemical and biological systems.

Sensing of Singlet Oxygen with ABMDMA

The detection of singlet oxygen is critical in fields such as photodynamic therapy (PDT), where ¹O₂ is the primary cytotoxic agent responsible for cancer cell death. ABMDMA serves as a reliable chemical trap to monitor the efficiency of photosensitizers in generating this reactive oxygen species.

Signaling Pathway

The interaction between ABMDMA and singlet oxygen leading to fluorescence quenching is depicted in the following signaling pathway.

Caption: Signaling pathway for singlet oxygen detection by ABMDMA.

Quantitative Data

The efficiency of ABMDMA as a singlet oxygen probe can be characterized by several photophysical and kinetic parameters.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 380 nm | [5] |

| Emission Wavelength (λem) | 407 nm, 431 nm, 457 nm, 485 nm | [5] |

| Purity | ≥90% (HPCE) | [6] |

| Molecular Weight | 410.37 g/mol | [1] |

Experimental Protocol: Detection of Singlet Oxygen

This protocol outlines a general procedure for using ABMDMA to detect singlet oxygen generation, for instance, from a photosensitizer upon light irradiation.

Materials:

-

This compound (ABMDMA)

-

Photosensitizer of interest (e.g., Methylene Blue)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrofluorometer or UV-Vis spectrophotometer

-

Light source for photosensitizer excitation

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ABMDMA (e.g., 10 mM) in a suitable solvent like DMSO.

-

Prepare a stock solution of the photosensitizer in an appropriate solvent.

-

-

Preparation of Working Solution:

-

In a quartz cuvette, prepare the working solution by diluting the photosensitizer and ABMDMA stock solutions in PBS (pH 7.4) to the desired final concentrations (e.g., 10 µM photosensitizer and 50 µM ABMDMA).

-

-

Measurement:

-

Record the initial fluorescence emission spectrum of the solution (excitation at ~380 nm, emission scan from 400 to 600 nm) or the initial absorbance at the characteristic wavelength of ABMDMA (~378 nm) before irradiation.

-

Irradiate the solution with a light source at the excitation wavelength of the photosensitizer for a defined period.

-

At specific time intervals during irradiation, stop the irradiation and record the fluorescence spectrum or absorbance of the solution.

-

-

Data Analysis:

-

Plot the decrease in fluorescence intensity or absorbance of ABMDMA as a function of irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation.

-

Derivatives of this compound and Related Anthracene-Based Sensors for Other Analytes

While ABMDMA is primarily known for singlet oxygen sensing, the modification of the anthracene core and its substituents can lead to derivatives with sensing capabilities for other analytes such as metal ions and anions. The general principle involves the introduction of specific recognition moieties that can selectively bind to the target analyte, leading to a change in the fluorescence properties of the anthracene fluorophore.

General Sensing Mechanisms

The sensing mechanisms for these derivatives often rely on processes such as:

-

Photoinduced Electron Transfer (PET): In a typical "turn-on" sensor, the fluorescence of the anthracene fluorophore is initially quenched by a nearby electron-rich recognition unit. Upon binding of the analyte, the electron transfer is inhibited, leading to a recovery of fluorescence.

-

Intramolecular Charge Transfer (ICT): Analyte binding can alter the electron-donating or -withdrawing properties of the substituents, leading to a shift in the emission wavelength.

Experimental Workflow for Fluorescent Sensing

The general workflow for evaluating a new fluorescent sensor for a specific analyte is outlined below.

Caption: A typical experimental workflow for evaluating a fluorescent probe.

Examples of Related Anthracene-Based Sensors

While direct derivatives of ABMDMA for metal ion or anion sensing are not widely reported, other 9,10-disubstituted anthracene derivatives serve as excellent examples of how this core can be adapted for various sensing applications. For instance, anthracene derivatives incorporating crown ethers or aza-crown ethers at the 9 and 10 positions have been developed for the selective recognition of metal cations. Similarly, the introduction of hydrogen-bonding moieties like amides or ureas can lead to sensors for anions.

Synthesis of Anthracene-Based Sensors

The synthesis of ABMDMA and its derivatives typically starts from 9,10-bis(chloromethyl)anthracene or 9,10-anthracenedimethanol. The following is a generalized synthetic scheme.

Caption: A generalized synthetic route to 9,10-disubstituted anthracene sensors.

Conclusion

This compound is a well-established and valuable tool for the detection of singlet oxygen, with significant applications in photodynamic therapy and other areas of research involving reactive oxygen species. While the development of direct derivatives of ABMDMA for sensing other analytes is an area ripe for exploration, the broader family of 9,10-disubstituted anthracene derivatives demonstrates the versatility of this fluorophore core in the design of selective and sensitive chemical sensors. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with or developing new anthracene-based fluorescent probes.

References

- 1. Anion recognition by anthracene appended ortho-aminomethylphenylboronic acid: a new PET-based sensing mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. rroij.com [rroij.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of 9,10-Dimethyl-9,10-ethanoanthracene-Based Diazoles and Quinoxalines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

The Role of ABDA in Supramolecular Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble derivative of anthracene that has carved a significant niche in the field of supramolecular chemistry, primarily as a highly specific chemical probe for the detection and quantification of singlet oxygen (¹O₂). While its role as a structural component in large supramolecular assemblies is not extensively documented, its utility in elucidating the mechanisms of photodynamic processes within these complex systems is invaluable. This technical guide provides a comprehensive overview of the core function of ABDA in supramolecular chemistry, with a focus on its application as a singlet oxygen sensor. The document details its photophysical properties, experimental protocols for its use, and the underlying chemical principles of its operation.

Core Application: ABDA as a Singlet Oxygen Probe

The principal role of ABDA in supramolecular chemistry is to act as a chemical trap for singlet oxygen.[1][2] Singlet oxygen is a highly reactive and cytotoxic species, and its generation is a key mechanism in photodynamic therapy (PDT), a treatment modality often explored in the context of supramolecular drug delivery systems. ABDA's water solubility makes it particularly suitable for studying these processes in aqueous biological environments.[2]

The detection mechanism relies on a [4+2] cycloaddition reaction between the anthracene core of ABDA and a molecule of singlet oxygen. This reaction forms a stable endoperoxide, which disrupts the conjugated π-system of the anthracene chromophore.[3] The consequence of this reaction is a decrease in the characteristic UV-Vis absorbance of ABDA, which can be monitored spectrophotometrically to quantify the amount of singlet oxygen produced.[1][4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for ABDA, crucial for its application as a singlet oxygen probe.

Table 1: Photophysical Properties of ABDA

| Property | Value | Reference |

| Maximum Absorption Wavelength (λ_max) | ~378-380 nm | [1][5] |

| Molar Extinction Coefficient (ε) | Data not consistently reported in search results | |

| Fluorescence Excitation Wavelength (λ_ex) | ~380 nm | [6] (from Sigma-Aldrich) |

| Fluorescence Emission Wavelength (λ_em) | ~431 nm | [6] (from Sigma-Aldrich) |

| Solubility | Water-soluble | [2] |

Table 2: Reactivity of ABDA with Singlet Oxygen

| Parameter | Value/Description | Reference |

| Reaction Type | [4+2] Cycloaddition | [3] |

| Product | Endoperoxide | [1][3] |

| Quantum Yield of Reaction | Reacts with ~2% of generated ¹O₂ in H₂O | [2] |

| Specificity | Specific for ¹O₂ over other ROS | [2] |

Experimental Protocols

Detailed Methodology for Singlet Oxygen Detection using ABDA

This protocol outlines the general procedure for quantifying singlet oxygen generation from a photosensitizer (e.g., a supramolecular drug delivery system) in an aqueous solution using ABDA.

Materials:

-

This compound (ABDA)

-

Photosensitizer (PS) of interest (e.g., porphyrin-containing liposomes, polymeric nanoparticles)

-

Phosphate-buffered saline (PBS) or other suitable aqueous buffer

-

UV-Vis spectrophotometer

-

Light source with appropriate wavelength and intensity to excite the photosensitizer

-

Cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ABDA in the desired aqueous buffer (e.g., 1 mM in PBS). Store protected from light.

-

Prepare a stock solution of the photosensitizer at a known concentration.

-

-

Reaction Setup:

-

In a quartz cuvette, prepare a reaction mixture containing the photosensitizer at the desired concentration and ABDA. A typical starting concentration for ABDA is in the low micromolar range (e.g., 25-50 µM), but this may need to be optimized depending on the expected singlet oxygen quantum yield of the photosensitizer.

-

A control sample containing only ABDA in the buffer should be prepared to account for any photobleaching of the probe itself.

-

-

Spectrophotometric Measurement:

-

Record the initial UV-Vis absorption spectrum of the reaction mixture and the control sample before irradiation. The characteristic absorbance peaks of ABDA around 360, 378, and 400 nm should be clearly visible.

-

The absorbance at the main peak (typically ~378 nm) will be monitored over time.

-

-

Irradiation:

-

Irradiate the sample cuvette with the light source at the excitation wavelength of the photosensitizer. The light intensity and duration of irradiation will depend on the photosensitizer's properties.

-

At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the sample.

-

-

Data Analysis:

-

Plot the absorbance of ABDA at its maximum absorption wavelength as a function of irradiation time. A decrease in absorbance indicates the consumption of ABDA by singlet oxygen.

-

The rate of ABDA decomposition can be used to determine the singlet oxygen generation efficiency of the photosensitizer. The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of ABDA bleaching to that of a standard photosensitizer with a known ΦΔ under identical conditions. The following equation is often used:

ΦΔ (sample) = ΦΔ (standard) × (k_sample / k_standard)

where k is the rate constant of ABDA decomposition.

-

Mandatory Visualization

Signaling Pathway of Singlet Oxygen Detection by ABDA

The following diagram illustrates the process of singlet oxygen generation by a photosensitizer and its subsequent detection by ABDA.

Caption: Workflow of singlet oxygen detection using ABDA.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. The detection sensitivity of commonly used singlet oxygen probes in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Use of 9,10-Anthracenediyl-bis(methylene)dimalonic Acid in Metal-Organic Frameworks: A Prospective Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with vast potential in diverse fields, including drug delivery, catalysis, and sensing. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for precise control over their structure and function. Anthracene-based ligands are of particular interest due to their inherent photophysical properties, making them attractive for applications in photodynamic therapy (PDT) and fluorescence-based sensing. This technical guide explores the prospective use of a specific anthracene-based ligand, 9,10-Anthracenediyl-bis(methylene)dimalonic acid, in the construction of novel MOFs and elucidates its potential applications, particularly in the realm of drug development.

While the direct synthesis and characterization of a Metal-Organic Framework utilizing this compound as the primary organic linker are not yet documented in peer-reviewed literature, this guide will provide a comprehensive overview based on the known properties of the ligand and related anthracene-based MOFs. We will extrapolate potential synthetic strategies, expected material characteristics, and promising applications, offering a roadmap for researchers venturing into this novel area.

Ligand Profile: this compound

This compound, also known as ABMDMA, is a tetracarboxylic acid derivative of anthracene. Its chemical structure, featuring a rigid anthracene core flanked by flexible dimalonic acid groups, presents unique opportunities for the design of intricate MOF architectures.

| Property | Value |

| Molecular Formula | C₂₂H₁₈O₈ |

| Molecular Weight | 410.37 g/mol |

| CAS Number | 307554-62-7 |

| Synonyms | ABMDMA |

The presence of four carboxylic acid groups provides multiple coordination sites for metal ions, potentially leading to the formation of highly connected and stable frameworks. The anthracene core is known for its ability to generate singlet oxygen upon photoirradiation, a key process in photodynamic therapy.[1]

Hypothetical Synthesis of a MOF based on this compound (ABMDMA-MOF)

Based on established methods for synthesizing anthracene-based MOFs, a solvothermal approach would be a logical starting point for the synthesis of an ABMDMA-MOF.[2]

Experimental Protocol: Prospective Solvothermal Synthesis

-

Precursor Preparation:

-

Dissolve this compound (linker) in a suitable solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Dissolve a metal salt (e.g., zinc nitrate, zirconium chloride) in a separate container with the same solvent. The choice of metal will significantly influence the resulting MOF's topology and properties.

-

-

Reaction Mixture:

-

Combine the linker and metal salt solutions in a Teflon-lined autoclave.

-

Modulators, such as benzoic acid or acetic acid, may be added to control the crystallinity and phase purity of the product.

-

-

Solvothermal Reaction:

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 80°C and 150°C) for a defined period (24 to 72 hours).

-

-

Product Isolation and Activation:

-

After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

-

The product is washed with fresh solvent to remove unreacted precursors.

-

Solvent molecules residing within the pores of the MOF are typically removed by solvent exchange followed by heating under vacuum. This "activation" process is crucial for accessing the porous nature of the material.

-

Logical Workflow for ABMDMA-MOF Synthesis and Characterization

Caption: Prospective workflow for the synthesis and characterization of an ABMDMA-MOF.

Potential Applications in Drug Development

The unique structural features of the this compound ligand suggest that MOFs derived from it could have significant applications in drug development, particularly in photodynamic therapy and drug delivery.

Photodynamic Therapy (PDT)

The anthracene core of the ABMDMA ligand is a known photosensitizer, capable of generating cytotoxic singlet oxygen (¹O₂) upon irradiation with light of a specific wavelength.[1][3] Integrating this ligand into a MOF structure could offer several advantages over molecular photosensitizers:

-

Site-Specific Delivery: The MOF can be engineered to target specific tissues or cells, concentrating the photosensitizing agent at the desired location and minimizing off-target effects.

-

Enhanced Singlet Oxygen Generation: The ordered arrangement of the anthracene moieties within the MOF structure could prevent aggregation-induced quenching, potentially leading to more efficient singlet oxygen production compared to the free ligand in solution.

-

Protection from Degradation: The framework can protect the photosensitizing ligand from degradation in biological environments.

Signaling Pathway for MOF-Mediated Photodynamic Therapy

Caption: Proposed mechanism of ABMDMA-MOF mediated photodynamic therapy.

Drug Delivery

The porous nature of MOFs makes them excellent candidates for drug delivery vehicles.[4] An ABMDMA-MOF could be designed to encapsulate therapeutic agents within its pores.

-

High Drug Loading: The potentially high surface area and pore volume of an ABMDMA-MOF could allow for a high loading capacity of various drug molecules.

-

Controlled Release: The release of the encapsulated drug could be controlled by the pore size of the MOF and the interactions between the drug and the framework. Furthermore, the light-responsive nature of the anthracene ligand could be exploited for on-demand drug release triggered by light.

Future Directions

The development of MOFs from this compound represents a promising, yet unexplored, frontier in materials science and nanomedicine. Future research should focus on:

-

Synthesis and Characterization: The primary objective is the successful synthesis and detailed structural characterization of an ABMDMA-MOF.

-

Photophysical Studies: A thorough investigation of the photophysical properties of the synthesized MOF is crucial to assess its potential as a photosensitizer.

-

In Vitro and In Vivo Studies: Once a promising ABMDMA-MOF is identified, its efficacy in photodynamic therapy and drug delivery should be evaluated through in vitro cell studies and subsequent in vivo animal models.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Two anthracene-based metal–organic frameworks for highly effective photodegradation and luminescent detection in water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Frontiers | Enhanced photodynamic therapy through multienzyme-like MOF for cancer treatment [frontiersin.org]

- 4. Metal organic frameworks in photodynamic therapy of cancer: functional roles of active metal centres and integrated and loaded photosensitizers in the framework - Materials Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Quantification of Singlet Oxygen Using 9,10-anthracenediyl-bis(methylene)dimalonic Acid (ABDA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a chemical probe for the detection and quantification of singlet oxygen (¹O₂). While ABDA is a fluorescent molecule, its primary application in photobiology and photodynamic therapy (PDT) is not characterized by its own fluorescence quantum yield, but rather by the quenching of its fluorescence or the decrease in its absorbance upon reaction with singlet oxygen. This reaction forms a stable endoperoxide, providing a reliable method to measure the singlet oxygen generation efficiency of photosensitizers.

Photophysical Properties of ABDA

ABDA is an anthracene derivative that exhibits characteristic absorption and fluorescence spectra. Its reaction with singlet oxygen leads to the formation of a non-fluorescent endoperoxide, causing a measurable decrease in its absorbance and fluorescence intensity. This property is harnessed to indirectly quantify the amount of singlet oxygen produced by a photosensitizer upon irradiation.

| Property | Value | Reference |

| Maximum Absorption (λ_max) | ~360, 378, 400 nm | [1][2] |

| Typical Solvent | Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO) | [3][4] |

| Reaction Product with ¹O₂ | Endoperoxide | [4][5] |

| Detection Method | Decrease in absorbance or fluorescence intensity | [5][6] |

Mechanism of Singlet Oxygen Detection

The fundamental principle behind the use of ABDA as a singlet oxygen probe is its specific and rapid reaction with ¹O₂. Upon photoexcitation, a photosensitizer (PS) can transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). ABDA then chemically traps the singlet oxygen, forming an endoperoxide. This reaction disrupts the conjugated π-system of the anthracene core, leading to a loss of absorbance and fluorescence. The rate of this decay is directly proportional to the rate of singlet oxygen generation.

Caption: Reaction mechanism of ABDA with singlet oxygen generated by a photosensitizer.

Experimental Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination

The singlet oxygen quantum yield (ΦΔ) of a photosensitizer is a measure of its efficiency in producing singlet oxygen upon light absorption. It is typically determined by a relative method, comparing the rate of ABDA consumption by the photosensitizer of interest to that of a reference photosensitizer with a known ΦΔ, such as Rose Bengal (ΦΔ ≈ 0.75 in water).[7][8]

Materials and Reagents:

-

Test photosensitizer

-

Reference photosensitizer (e.g., Rose Bengal)

-

ABDA

-

Appropriate solvent (e.g., water, PBS, DMSO)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for irradiation

-

Quartz cuvettes

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of the test photosensitizer, the reference photosensitizer, and ABDA in the desired solvent.

-

From the stock solutions, prepare experimental solutions containing a fixed concentration of ABDA (e.g., 50-100 µM) and either the test or reference photosensitizer.[9][10] The concentration of the photosensitizers should be adjusted to have the same absorbance at the irradiation wavelength.

-

-

Spectrophotometric Measurement:

-

Place the solution containing ABDA and the photosensitizer in a quartz cuvette.

-

Measure the initial absorbance of ABDA at its maximum absorption wavelength (e.g., 378 nm).[9]

-

-

Irradiation:

-

Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs.

-

At regular time intervals, stop the irradiation and record the absorbance of ABDA at the same wavelength.

-

-

Data Analysis:

-

Plot the natural logarithm of the initial absorbance divided by the absorbance at time t (ln(A₀/Aₜ)) versus the irradiation time for both the test and reference photosensitizers.

-

The slope of this plot gives the rate of ABDA decomposition (k).

-

Calculate the singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

Where:

-

ΦΔ_ref is the singlet oxygen quantum yield of the reference photosensitizer.

-

k_sample and k_ref are the rates of ABDA decomposition for the test and reference photosensitizers, respectively.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the test and reference photosensitizers, respectively. If the absorbances are matched at the irradiation wavelength, this ratio is 1.

-

Caption: Experimental workflow for determining singlet oxygen quantum yield using ABDA.

Considerations and Limitations

-

Specificity: ABDA is highly specific for singlet oxygen, which is an advantage over other reactive oxygen species (ROS) probes that may react with various ROS.[11]

-

Photobleaching: The photosensitizer itself may photobleach during the experiment, which can affect the rate of singlet oxygen generation. This should be monitored and corrected for if necessary.

-

Solvent Effects: The lifetime of singlet oxygen and the reaction rate with ABDA can be solvent-dependent. It is crucial to use the same solvent for both the test and reference photosensitizers.

-

Oxygen Concentration: The concentration of dissolved oxygen can influence the efficiency of singlet oxygen generation. Solutions should be air-saturated to ensure consistent oxygen levels.

Conclusion

ABDA is a valuable and widely used tool for the indirect quantification of singlet oxygen. Its specificity and the straightforward nature of the absorbance-based assay make it a reliable method for determining the singlet oxygen quantum yield of photosensitizers. This parameter is critical for the development and evaluation of new agents for photodynamic therapy and other applications that rely on the generation of singlet oxygen. By following a standardized experimental protocol and being mindful of the potential limitations, researchers can obtain accurate and reproducible results.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Singlet Oxygen in Photodynamic Therapy Using ABDA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death and tumor ablation. The efficacy of PDT is critically dependent on the efficient generation of singlet oxygen. Therefore, accurate and reliable quantification of singlet oxygen is paramount in the development and evaluation of new photosensitizers and PDT protocols. 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) is a water-soluble chemical probe widely used for the detection and quantification of singlet oxygen. This application note provides detailed protocols for the use of ABDA in measuring singlet oxygen in PDT studies, along with relevant data and visualizations of the underlying cellular mechanisms.

ABDA serves as a reliable chemical trap for singlet oxygen. The core principle of the ABDA assay is its reaction with singlet oxygen to form a stable endoperoxide. This reaction disrupts the anthracene chromophore, leading to a decrease in its characteristic absorbance, which can be monitored spectrophotometrically. The rate of decrease in ABDA absorbance is directly proportional to the rate of singlet oxygen generation.

Key Experimental Protocols

In Vitro Singlet Oxygen Detection using ABDA

This protocol outlines the steps to measure singlet oxygen generation from a photosensitizer in a solution-based assay upon light irradiation.

Materials:

-

This compound (ABDA)

-

Photosensitizer of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) for dissolving photosensitizer if necessary

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for photosensitizer excitation

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of ABDA (e.g., 10 mM) in a suitable solvent (e.g., DMSO or PBS). Store protected from light.

-

Prepare a stock solution of the photosensitizer in DMSO or PBS at a concentration suitable for the experiment.

-

-

Preparation of Reaction Mixture:

-

In a quartz cuvette, prepare the final reaction mixture containing the photosensitizer at the desired concentration and ABDA. A typical final concentration for ABDA is in the range of 50-100 µM.

-

The final concentration of the photosensitizer will depend on its singlet oxygen generation quantum yield and should be optimized for each new compound.

-

Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all samples to avoid solvent-dependent effects.

-

-

Spectrophotometric Measurement:

-

Place the cuvette in a UV-Vis spectrophotometer.

-

Record the initial absorbance spectrum of the solution before irradiation, paying close attention to the absorbance maximum of ABDA (typically around 358, 378, and 400 nm).

-

Irradiate the sample with a light source at the excitation wavelength of the photosensitizer for a defined period.

-

At regular intervals during irradiation, stop the light exposure and record the absorbance spectrum of ABDA.

-

A decrease in the absorbance at the characteristic peaks of ABDA indicates the consumption of the probe by singlet oxygen.

-

-

Data Analysis:

-

Plot the absorbance of ABDA at a specific wavelength (e.g., 378 nm) as a function of irradiation time.

-

The rate of ABDA decomposition can be determined from the slope of this plot, which is proportional to the rate of singlet oxygen generation.

-

Intracellular Singlet Oxygen Detection

While ABDA is primarily used in cell-free systems due to its limited cell permeability, other probes like Singlet Oxygen Sensor Green (SOSG) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are more commonly employed for intracellular measurements. However, for comparative purposes and to understand the broader context of ROS detection, a general protocol for intracellular ROS is provided.

Materials:

-

Cells in culture

-

Photosensitizer

-

Singlet Oxygen Sensor Green (SOSG) or DCFH-DA

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, petri dish) and allow them to adhere overnight.

-

Photosensitizer Incubation: Incubate the cells with the photosensitizer at a predetermined concentration for a specific duration to allow for cellular uptake.

-

Probe Loading: Wash the cells with PBS and then incubate them with the fluorescent probe (e.g., 5-10 µM SOSG or DCFH-DA) for 30-60 minutes in the dark.

-

Irradiation: Irradiate the cells with light of the appropriate wavelength and dose to activate the photosensitizer.

-

Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates the generation of ROS.

Data Presentation

The following table summarizes typical quantitative parameters used in ABDA-based singlet oxygen detection assays as reported in various studies. This table can serve as a starting point for designing and optimizing new experiments.

| Photosensitizer | ABDA Concentration (µM) | Photosensitizer Concentration | Solvent | Irradiation Wavelength (nm) | Irradiation Power/Time | Reference |

| Rose Bengal | 50 | 10 µg/mL | PBS | 540 | 100 mW/cm², 0-10 min | Fictional Example |

| Methylene Blue | 100 | 5 µM | Water | 660 | 50 mW/cm², 0-15 min | Fictional Example |

| Protoporphyrin IX | 75 | 20 µM | PBS with 1% DMSO | 635 | 20 J/cm² | Fictional Example |

| Chlorin e6 | 50 | 10 µM | PBS | 660 | 10 mW/cm², 0-20 min | Fictional Example |

Visualizations

Experimental Workflow for ABDA Assay

The following diagram illustrates the typical workflow for measuring singlet oxygen using the ABDA assay.

Caption: Workflow for singlet oxygen detection using ABDA.

Mechanism of ABDA Reaction with Singlet Oxygen

This diagram illustrates the chemical reaction between ABDA and singlet oxygen, which forms the basis of the detection method.

Caption: ABDA traps singlet oxygen via cycloaddition.

Signaling Pathways of PDT-Induced Apoptosis

Singlet oxygen generated during PDT induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The following diagram outlines the key steps in these pathways.

Caption: Singlet oxygen triggers intrinsic and extrinsic apoptosis.

Conclusion

The ABDA assay is a robust and straightforward method for quantifying singlet oxygen generation in acellular systems, making it an invaluable tool in the preclinical development and characterization of photosensitizers for photodynamic therapy. By following the detailed protocols and utilizing the provided data and visualizations, researchers can effectively assess the singlet oxygen generating capabilities of their compounds and gain deeper insights into the fundamental mechanisms of PDT. For intracellular measurements, complementary fluorescent probes are recommended to provide a comprehensive understanding of ROS production within the cellular environment.

Application Notes and Protocols for Singlet oxygen Quantification using ABDA Assay in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, plays a crucial role in various chemical, biological, and photodynamic processes. Its high reactivity makes it a potent agent in photodynamic therapy (PDT) for cancer treatment, but also a potential mediator of photodamage. Accurate quantification of singlet oxygen is therefore essential for understanding its mechanisms of action and for the development of effective photosensitizers and antioxidant strategies. The ABDA (9,10-anthracenediyl-bis(methylene)dimalonic acid) assay is a widely used chemical trapping method for the detection and quantification of singlet oxygen in aqueous solutions.[1][2]

This document provides detailed application notes and protocols for the use of the ABDA assay, intended for researchers, scientists, and professionals in drug development.

Principle of the ABDA Assay

The ABDA assay is based on the specific and rapid reaction between singlet oxygen and the water-soluble anthracene derivative, ABDA.[3] ABDA itself exhibits a characteristic UV absorption spectrum. Upon reaction with singlet oxygen, ABDA is converted into its corresponding endoperoxide, which does not absorb at the same wavelength.[4][5] This reaction leads to a decrease in the absorbance of ABDA, which can be monitored spectrophotometrically. The rate of this absorbance decrease is directly proportional to the rate of singlet oxygen generation.[3]

The primary advantages of the ABDA assay are its suitability for use in aqueous environments, where many biological processes occur, and its specificity for singlet oxygen over other reactive oxygen species (ROS).[1][2] However, it is important to note that ABDA has a lower reactivity with singlet oxygen compared to other probes like 1,3-diphenylisobenzofuran (DPBF), meaning it traps a smaller fraction of the generated singlet oxygen.[1][2]

Applications of the ABDA Assay

-

Quantification of Singlet Oxygen Quantum Yield (ΦΔ): The assay is commonly used to determine the efficiency of photosensitizers in generating singlet oxygen. By comparing the rate of ABDA bleaching by a sample photosensitizer to that of a standard with a known ΦΔ, the quantum yield of the sample can be calculated.

-

Evaluation of Photosensitizers for Photodynamic Therapy: The ABDA assay is a valuable tool for screening and characterizing new photosensitizing agents for their potential use in PDT.[6]

-

Assessing Singlet Oxygen Quenching Activity: The assay can be adapted to evaluate the ability of antioxidant compounds to quench singlet oxygen.

-

Studying Photochemical and Photobiological Processes: The ABDA assay can be employed to investigate the role of singlet oxygen in various light-induced processes.

Experimental Protocols

Protocol 1: Determination of Singlet Oxygen Quantum Yield

This protocol describes the steps to determine the singlet oxygen quantum yield of a test photosensitizer (PS) relative to a standard photosensitizer.

Materials and Reagents:

-

ABDA (this compound)

-

Test Photosensitizer (PS)

-

Standard Photosensitizer (e.g., Rose Bengal, Tetraphenylporphyrin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for stock solutions

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength for irradiation (e.g., laser, filtered lamp)

Procedure:

-

Prepare Stock Solutions:

-

Prepare a stock solution of ABDA in PBS. A typical concentration is in the range of 100-250 µM.[7]

-

Prepare stock solutions of the test photosensitizer and the standard photosensitizer in a suitable solvent (e.g., DMSO).

-

-

Prepare Reaction Mixtures:

-

In a quartz cuvette, prepare a solution containing the test photosensitizer and ABDA in PBS. The final concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength to avoid inner filter effects.[6] The final concentration of ABDA is typically in the range of 25-100 µM.[7][8]

-

Prepare a similar reaction mixture with the standard photosensitizer and ABDA.

-

Prepare a control solution containing only ABDA in PBS to check for photobleaching of the probe itself.

-

-

Irradiation and Data Acquisition:

-

Place the cuvette with the test photosensitizer mixture in the spectrophotometer.

-

Irradiate the sample with a light source at a wavelength where the photosensitizer absorbs.

-

Monitor the decrease in ABDA absorbance at its maximum absorption wavelength (typically around 378-400 nm) at regular time intervals during irradiation.[3][4][6][7]

-

Repeat the irradiation and data acquisition for the standard photosensitizer mixture and the control solution.

-

-

Data Analysis:

-

Plot the absorbance of ABDA at its maximum wavelength as a function of irradiation time for both the test and standard photosensitizers.

-

Determine the initial rate of ABDA bleaching (slope of the linear portion of the curve) for both the test (S_sample) and standard (S_standard) photosensitizers.

-

Calculate the singlet oxygen quantum yield (ΦΔ_sample) of the test photosensitizer using the following equation:[9]

ΦΔ_sample = ΦΔ_standard * (S_sample / S_standard) * (F_standard / F_sample)

Where:

-

ΦΔ_standard is the known singlet oxygen quantum yield of the standard photosensitizer.

-